Cas no 950069-99-5 (2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile)

2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile
- Z235352017
- 2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile
-
- MDL: MFCD09802197
- Inchi: 1S/C12H10N2O/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3
- InChI Key: XWAODXJZIFRTER-UHFFFAOYSA-N
- SMILES: O1C=C(CC#N)N=C1C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- XLogP3: 2.1
- Topological Polar Surface Area: 49.8
2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29693-2.5g |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 2.5g |
$726.0 | 2023-09-06 | |
Enamine | EN300-29693-0.25g |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 0.25g |
$142.0 | 2023-09-06 | |
Chemenu | CM409728-1g |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95%+ | 1g |
$*** | 2023-03-29 | |
Enamine | EN300-29693-0.5g |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 0.5g |
$271.0 | 2023-09-06 | |
Enamine | EN300-29693-0.1g |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 0.1g |
$98.0 | 2023-09-06 | |
Aaron | AR019LSD-100mg |
2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 100mg |
$160.00 | 2025-02-08 | |
A2B Chem LLC | AV26657-250mg |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 250mg |
$185.00 | 2024-07-18 | |
Enamine | EN300-29693-1g |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 1g |
$371.0 | 2023-09-06 | |
Aaron | AR019LSD-500mg |
2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 500mg |
$398.00 | 2025-02-08 | |
Aaron | AR019LSD-5g |
2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile |
950069-99-5 | 95% | 5g |
$1504.00 | 2025-02-08 |
2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile
Comprehensive Overview of 2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile (CAS No. 950069-99-5)
2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile (CAS No. 950069-99-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a 1,3-oxazole core, a heterocyclic ring known for its versatility in drug design, coupled with a 4-methylphenyl substituent and an acetonitrile functional group. This combination makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for 2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile has surged, driven by its potential applications in targeted drug delivery and green chemistry. Researchers are increasingly exploring its role in catalysis and bioconjugation, aligning with the global shift toward sustainable and efficient synthetic methodologies. The compound's nitrile group also makes it a candidate for click chemistry applications, a hot topic in modern organic synthesis.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile?" The answer lies in multi-step organic reactions, often involving cyclization of precursor molecules like 4-methylbenzoyl chloride and aminoacetonitrile. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize yield and purity, addressing the growing need for scalable production.
The compound's molecular stability and solubility profile are also critical factors for industrial adoption. Recent studies highlight its compatibility with polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, which are essential for high-throughput screening in drug discovery. Additionally, its low toxicity and biodegradability align with the Environmental, Social, and Governance (ESG) criteria, a trending focus in chemical manufacturing.
Another area of interest is the compound's potential in material science. Its aromatic-oxazole hybrid structure has been investigated for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic cells. This interdisciplinary appeal underscores its relevance in both life sciences and advanced materials, making it a subject of ongoing research in academic and industrial laboratories worldwide.
In summary, 2-2-(4-methylphenyl)-1,3-oxazol-4-ylacetonitrile (CAS No. 950069-99-5) represents a multifaceted compound with broad applicability. Its synthesis, properties, and emerging uses in drug development, sustainable chemistry, and material innovation position it as a key player in the future of specialty chemicals. As research progresses, its role in addressing global challenges like antimicrobial resistance and renewable energy will likely expand, further solidifying its importance in scientific and industrial communities.
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